molecular formula C17H18F4N4 B4595544 2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine

2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B4595544
M. Wt: 354.34 g/mol
InChI Key: SQCVMQYEQSJHPU-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H18F4N4 and its molecular weight is 354.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.14675924 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Applications

Research has demonstrated that derivatives of pyrimidine, such as those related to "2-[4-(4-fluorobenzyl)-1-piperazinyl]-4-methyl-6-(trifluoromethyl)pyrimidine," have been utilized in developing selective herbicides. These compounds are known for their post-emergence herbicidal activity, especially in crops like cotton and wheat, owing to their unique metabolic pathways and selectivity towards certain plant species. This selectivity is achieved through the manipulation of substituents on the pyrimidine ring, which influences the herbicidal activity and wheat selectivity (Hamprecht et al., 1999).

Antitumor Activities

Novel pyrimidine derivatives exhibit significant antitumor activities, highlighting their potential in cancer therapy. For instance, the synthesis and evaluation of new pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and its analogs have shown remarkable antitumor activities against various cancer cell lines, indicating their promise as therapeutic agents (Raić-Malić et al., 2000).

Corrosion Inhibition

Derivatives of pyrimidine have been studied for their corrosion inhibition properties on metals. Quantum chemical and molecular dynamic simulation studies of certain piperidine derivatives on iron corrosion reveal that these compounds can effectively inhibit corrosion, making them valuable in industrial applications where metal protection is critical (Kaya et al., 2016).

Antimicrobial Properties

Some derivatives of "this compound" have been synthesized and evaluated for their antibacterial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus. These compounds have shown increased potency compared to existing antibiotics, presenting a new avenue for the development of antibacterial agents (Sunduru et al., 2011).

Chemical Synthesis and Molecular Design

The chemical synthesis of pyrimidine derivatives involves innovative methodologies that enable the creation of novel compounds with potential applications in drug development and material science. For example, the synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the versatility of pyrimidine derivatives in synthesizing biologically active molecules with specific properties (Sukach et al., 2015).

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4/c1-12-10-15(17(19,20)21)23-16(22-12)25-8-6-24(7-9-25)11-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVMQYEQSJHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.